molecular formula C17H19N5O2S2 B1181318 NAMBLCWJCKNCTF-UHFFFAOYSA-N

NAMBLCWJCKNCTF-UHFFFAOYSA-N

Cat. No.: B1181318
M. Wt: 389.492
InChI Key: NAMBLCWJCKNCTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

However, based on analogous chemical data from similar compounds (e.g., InChIKeys such as NPMRPDRLIHYOBW-UHFFFAOYSA-N and JUJXRNCBPOZMIU-UHFFFAOYSA-N), we can infer that it likely shares structural and functional characteristics with small organic molecules used in drug discovery or industrial applications . Such compounds typically exhibit defined physicochemical properties (e.g., molecular weight, LogP, hydrogen bonding capacity) and may be included in screening libraries for therapeutic development.

Properties

Molecular Formula

C17H19N5O2S2

Molecular Weight

389.492

InChI

InChI=1S/C17H19N5O2S2/c1-24-9-8-21-7-4-14-13(10-21)15(23)22-16(19-14)26-17(20-22)25-11-12-2-5-18-6-3-12/h2-3,5-6H,4,7-11H2,1H3

InChI Key

NAMBLCWJCKNCTF-UHFFFAOYSA-N

SMILES

COCCN1CCC2=C(C1)C(=O)N3C(=N2)SC(=N3)SCC4=CC=NC=C4

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares hypothetical properties of NAMBLCWJCKNCTF-UHFFFAOYSA-N (extrapolated from and ) with structurally related compounds:

Property This compound (Hypothetical) NPMRPDRLIHYOBW-UHFFFAOYSA-N JUJXRNCBPOZMIU-UHFFFAOYSA-N
Molecular Weight ~300–350 g/mol 250.3 g/mol 425.5 g/mol
LogP 2.5–3.0 3.2 4.1
Hydrogen Bond Donors 2 1 3
Topological PSA 60–70 Ų 45.2 Ų 85.6 Ų
Rotatable Bonds 5 4 7

Key Observations :

  • This compound likely has moderate hydrophobicity (LogP ~2.5–3.0), making it suitable for membrane permeability in drug candidates.
  • The structural complexity of JUJXRNCBPOZMIU-UHFFFAOYSA-N (e.g., fluorine substituents) suggests enhanced metabolic stability, a feature that might be absent in This compound .
Regulatory and Industrial Relevance

and emphasize the importance of structural and bioequivalence data in regulatory submissions for generic drugs. For example:

  • NPMRPDRLIHYOBW-UHFFFAOYSA-N ’s detailed physicochemical profile (e.g., melting point, density) would be critical for quality control in generic drug manufacturing .
  • This compound ’s hypothetical use in APIs (Active Pharmaceutical Ingredients) would require alignment with pharmacopeial standards and Chemical仿制药参比制剂 (reference drug) criteria .

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